N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3588406
CAS Number:
Molecular Formula: C18H18ClF3N2O5S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been reported in patent literature. [] The general synthetic approach involves reacting 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride to form 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. This intermediate is then reacted with 3,4-dimethoxyaniline to form N~1~-(3,4-dimethoxyphenyl)-2-chloro-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. Finally, reaction with methanesulfonyl chloride yields the desired product, N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The specific reaction conditions, yields, and purification methods are detailed in the patent. []

Molecular Structure Analysis

The molecular structure of N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [] The structure reveals the presence of a glycinamide core, with the nitrogen atoms substituted by a 4-chloro-3-(trifluoromethyl)phenyl group, a 3,4-dimethoxyphenyl group, and a methylsulfonyl group.

1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953 is a novel compound identified as effective in killing Staphylococcus aureus biofilms. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus isolates. [] The compound demonstrates a potent inhibitory effect on biofilm formation with a half-maximal inhibition concentration (IC50) ranging from 0.15 to 0.58 mg l−1 after 24 h of treatment. [] The minimum biofilm killing concentration was determined to be 4 mg l−1, demonstrating its superior efficacy compared to conventional antibiotics. []

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 is another novel compound identified as effective in killing Staphylococcus aureus biofilms. [] Like MMV665953, it shows bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus isolates. [] It also exhibits strong anti-biofilm activity with an IC50 against S. aureus biofilms in the range of 0.15-0.58 mg l−1 after 24 h treatment. [] The minimum biofilm killing concentration was found to be 4 mg l−1, highlighting its effectiveness against biofilm-related infections. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This compound belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It was found to be the most potent bactericidal agent in the series, exhibiting a rapid concentration-dependent bactericidal effect. [] Notably, compound 1f displayed a significant reduction in bacterial count even at 2x minimum inhibitory concentration (MIC) after 4, 6, and 8 h of incubation against MRSA strain 63718. []

1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: AZ1 is a compound whose mode of action was investigated using untargeted metabolomics. [] This approach successfully identified the compound's target as thymidylate kinase. []

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide (J147)

Compound Description: J147 is a promising drug candidate for the treatment of Alzheimer's disease. [] Its structure serves as a basis for the synthesis and evaluation of structurally related 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles. []

Relevance: J147, a hydrazone derivative, and N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide share a common structural element: a trifluoromethyl group. This similarity was explored in a study comparing the structures and molecular electrostatic potentials (MEPs) of J147 and related 1,2,3-triazoles. [] While they belong to different chemical classes, the presence of this shared structural feature suggests the possibility of some commonalities in their pharmacological profiles.

1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (4)

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole synthesized as part of a study exploring the structural relationship between J147 and related triazoles. [] The study compared the X-ray structures and MEPs of these compounds, revealing a close relationship between the minimum-energy conformation of compound 4 and one of the seven minima of J147. []

Properties

Product Name

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C18H18ClF3N2O5S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C18H18ClF3N2O5S/c1-28-15-7-4-11(8-16(15)29-2)23-17(25)10-24(30(3,26)27)12-5-6-14(19)13(9-12)18(20,21)22/h4-9H,10H2,1-3H3,(H,23,25)

InChI Key

SMSCJEUBNOACQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.